molecular formula C7H12N2OS B2629970 3-(Sec-butyl)-2-thioxoimidazolidin-4-one CAS No. 899736-19-7

3-(Sec-butyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2629970
CAS No.: 899736-19-7
M. Wt: 172.25
InChI Key: OEZFDTBNAXLZAV-UHFFFAOYSA-N
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Description

3-(Sec-butyl)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones. This compound features a sec-butyl group attached to the nitrogen atom at the third position of the imidazolidinone ring, and a thioxo group at the second position. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one typically involves the reaction of sec-butylamine with carbon disulfide and an appropriate aldehyde or ketone. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.

    Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidinone.

    Substitution: Various alkyl or aryl substituted imidazolidinones.

Scientific Research Applications

3-(Sec-butyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The sec-butyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isobutyl)-2-thioxoimidazolidin-4-one
  • 3-(Tert-butyl)-2-thioxoimidazolidin-4-one
  • 3-(Methyl)-2-thioxoimidazolidin-4-one

Uniqueness

3-(Sec-butyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

3-butan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-3-5(2)9-6(10)4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZFDTBNAXLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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